molecular formula C17H15NO B3022195 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde CAS No. 944893-56-5

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

Cat. No.: B3022195
CAS No.: 944893-56-5
M. Wt: 249.31 g/mol
InChI Key: KAMDPYAYPGSDBC-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylbenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 6-position of the indole ring.

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position of the indole ring .

Chemical Reactions Analysis

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases, including cancer and infectious diseases.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Comparison with Similar Compounds

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDPYAYPGSDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589405
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192997-34-5
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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